

3-Bromo-4-(trifluoromethyl)benzaldehyde

molecular weight and formula.

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Compound of Interest

Compound Name: 3-Bromo-4-(trifluoromethyl)benzaldehyde

Cat. No.: B112541

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An In-depth Technical Guide to 3-Bromo-4-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of **3-Bromo-4-(trifluoromethyl)benzaldehyde**, a key building block in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, a validated synthesis protocol, and its broader applications.

Core Physicochemical Properties

3-Bromo-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a bromine atom and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the aldehyde functional group.

Below is a summary of its key quantitative data:

Property	Value
Molecular Formula	C ₈ H ₄ BrF ₃ O
Molecular Weight	253.02 g/mol [1]
CAS Number	372120-55-3 [1]

Synthesis Protocol

A common method for the preparation of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The following is a detailed experimental protocol for the synthesis of a closely related isomer, which serves as a representative example of the synthetic route to this class of compounds.

Reaction: Oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol to 4-bromo-3-(trifluoromethyl)benzaldehyde.

Materials:

- (4-bromo-3-(trifluoromethyl)phenyl)methanol
- Dichloromethane (CH₂Cl₂)
- Manganese dioxide (MnO₂)
- Celite

Procedure:

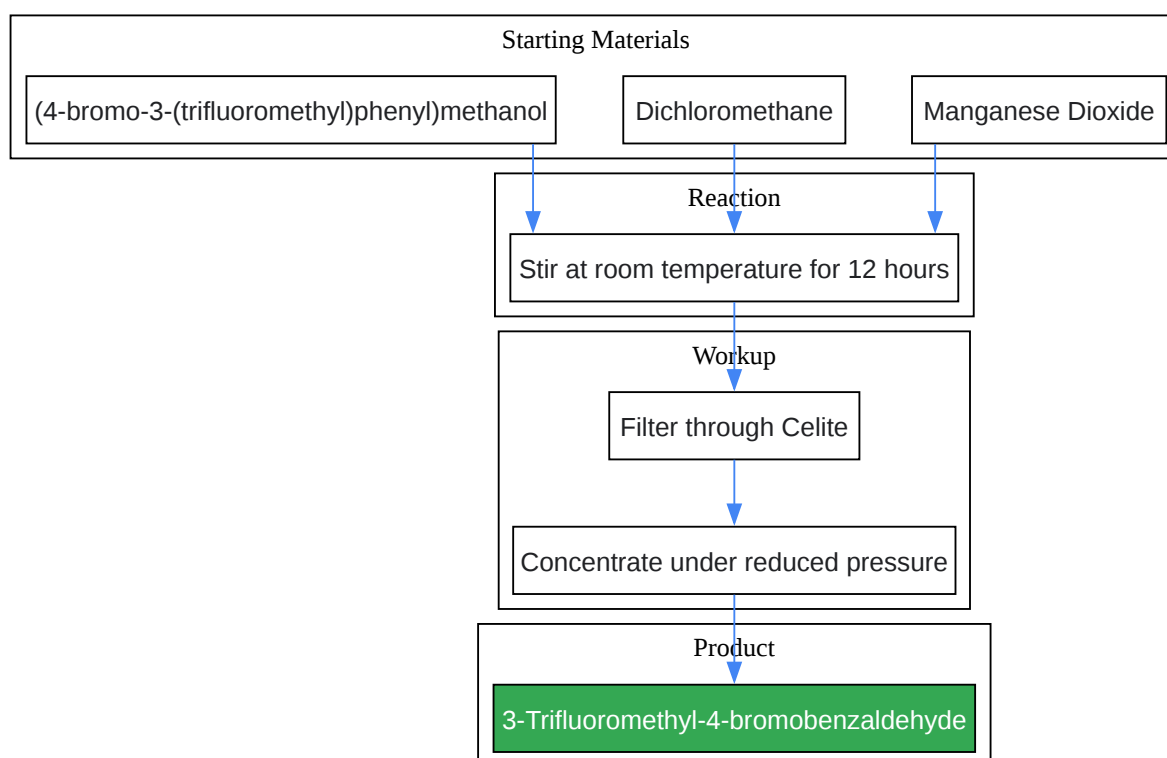
- A solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1 mmol) is prepared in dichloromethane (100 mL).
- To this solution, manganese dioxide (25.6 g, 294 mmol) is added.
- The reaction mixture is stirred at room temperature for 12 hours.
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid manganese dioxide.

- The filtrate is then concentrated under reduced pressure to yield the product.

This procedure affords 3-trifluoromethyl-4-bromobenzaldehyde as a light yellow solid with a reported yield of 82%.

Experimental Workflow

The synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final product.



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A flowchart illustrating the synthesis of 3-trifluoromethyl-4-bromobenzaldehyde.

Applications in Research and Development

Halogenated and trifluoromethyl-substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are crucial for the development of bioactive molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. These compounds are often employed in the development of active ingredients for drugs targeting a range of diseases.

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References

- 1. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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